2-Thiopheneethanol

Description

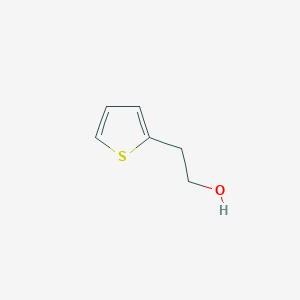

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOFTHFJMLIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063840 | |

| Record name | 2-Thiopheneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-55-1 | |

| Record name | 2-Thiopheneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiopheneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiopheneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophen-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiopheneethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332ZDU4HDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Thiopheneethanol chemical properties and structure

An In-depth Technical Guide to 2-Thiopheneethanol: Chemical Properties and Structure

Introduction

This compound, also known as 2-(2-Thienyl)ethanol, is a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries.[1][2] It serves as a crucial intermediate in the synthesis of several key active pharmaceutical ingredients (APIs), most notably antithrombotic agents like clopidogrel and ticlopidine.[3][4][5] This guide provides a comprehensive overview of its chemical properties, structural information, and detailed experimental protocols for its synthesis and purification, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a thiophene ring substituted at the 2-position with an ethanol group. The aromaticity of the thiophene ring and the reactivity of the primary alcohol group are central to its chemical behavior.

| Identifier | Value |

| IUPAC Name | 2-(Thiophen-2-yl)ethanol[6][7][8] |

| CAS Number | 5402-55-1[6][7] |

| Molecular Formula | C₆H₈OS[1][6][7] |

| SMILES String | OCCc1cccs1 |

| InChI | 1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2[6] |

| InChI Key | VMJOFTHFJMLIKL-UHFFFAOYSA-N[6] |

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a distinct odor.[1][3] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 128.19 g/mol [1][6] |

| Appearance | Colorless to pale yellow liquid[1][3][9] |

| Boiling Point | 108-109 °C at 13 mmHg[1][3] |

| Density | 1.153 g/mL at 25 °C[1][3] |

| Refractive Index | n20/D 1.551[1][3] |

| Flash Point | 105 °C (221 °F) - closed cup[9] |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform and ethyl acetate.[1][4] |

| Stability | Stable under ordinary conditions.[2] Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[9] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been documented, including the Grignard reaction, butyllithium method, and Heck reaction.[10][11][12] A common and efficient one-pot synthesis method utilizing sodium hydride is detailed below.[10][13]

Method: Sodium Hydride One-Pot Synthesis [10][13]

This process involves the metallation of thiophene using sodium hydride, followed by a reaction with ethylene oxide.

Materials:

-

Thiophene

-

Toluene

-

Sodium Hydride (50% dispersion)

-

Ethylene Oxide (Oxyethane)

-

10% Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

Procedure:

-

Charge a reaction vessel equipped with a mechanical stirrer with 100g of thiophene and 300mL of toluene.

-

Under an inert atmosphere, add 68.5g of 50% sodium hydride in batches to the stirred mixture.

-

After the addition is complete, heat the reaction mixture to 40-50 °C and maintain this temperature for 5 hours.

-

Cool the mixture and pass 68g of ethylene oxide into the vessel.

-

Allow the reaction to incubate for 12 hours at a controlled temperature.

-

Upon completion, carefully quench the reaction by adjusting the pH to 1-2 with 10% dilute hydrochloric acid.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with a saturated sodium bicarbonate solution to adjust the pH to 7-8.

-

Perform a final wash of the organic layer with a saturated saline solution.

-

Dry the organic layer and remove the solvent by evaporation under reduced pressure to yield the crude this compound. The reported yield for this method is approximately 93.1%.[10]

Purification

Crude this compound may contain unreacted starting materials, byproducts, or polymeric materials, often resulting in a dark coloration.[14] Vacuum distillation is a highly effective method for purification.

Method: Vacuum Distillation [14]

Apparatus:

-

Round-bottom flask with a magnetic stir bar

-

Short-path distillation head

-

Condenser and receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump with a cold trap

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Charge the crude this compound into the round-bottom flask.

-

Carefully apply vacuum to the system, reducing the pressure gradually.

-

Once the target vacuum is reached (e.g., ~13 mmHg), begin gently heating the flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 108-111 °C at 13 mmHg).[3]

-

Discard any initial low-boiling fractions and stop the distillation before higher-boiling impurities distill over.

References

- 1. nbinno.com [nbinno.com]

- 2. manavchem.com [manavchem.com]

- 3. This compound | 5402-55-1 [chemicalbook.com]

- 4. Mallak 2TE| 2-Thiophene Ethanol, C6H8OS, 5402-55-1, Thiophene 2 Ethanol, Active pharmaceutical Intermediate, API [mallakchemicals.com]

- 5. sooperarticles.com [sooperarticles.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene-2-ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Thiophene-2-Ethanol or Hydroxyethyl Thiophene Manufacturers, with SDS [mubychem.com]

- 10. CN103483310B - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. Process for synthesizing this compound and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 13. CN103483310A - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

2-Thiopheneethanol (CAS 5402-55-1): An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneethanol (CAS: 5402-55-1) is a sulfur-containing heterocyclic compound that serves as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a thiophene ring connected to an ethanol group, provides a versatile scaffold for the development of a diverse range of biologically active molecules. This technical guide offers a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its significant role as a precursor to various therapeutic agents. While direct biological activity of this compound is not extensively documented, this guide will delve into the significant pharmacological activities of its key derivatives, highlighting its importance in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and manufacturing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5402-55-1 | [1][2][3] |

| Molecular Formula | C₆H₈OS | [1][2][3] |

| Molecular Weight | 128.19 g/mol | [1][2][3] |

| Appearance | Clear colorless to slightly brown liquid | [4] |

| Boiling Point | 108-109 °C at 13 mmHg | [2][4][5][6][7] |

| Density | 1.153 g/mL at 25 °C | [2][4][5][6][7] |

| Refractive Index | n20/D 1.551 | [2][4][7] |

| Flash Point | 101 °C (213.8 °F) | [8][9] |

| Solubility | Insoluble in water; Soluble in ether and acetone. | [10] |

| Stability | Stable under normal conditions. | [11] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.20 (m, 1H), 6.99 (m, 1H), 6.90 (m, 1H), 3.85 (t, J=6.2 Hz, 2H), 3.02 (t, J=6.2 Hz, 2H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 140.5, 127.0, 125.8, 124.0, 63.4, 33.3 | [4] |

| Mass Spectrometry (GC/MS) | tR= 9.47 min, m/z 128 (M+, 30%), 110 (5%), 97 (100%) | [4] |

| Infrared (IR) | Major peaks consistent with hydroxyl and thiophene functional groups. | [12] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound via Ethylene Oxide

This protocol describes a one-pot synthesis method.[13]

-

Materials : Thiophene, Toluene, Sodium Hydride, Ethylene Oxide, 10% Dilute Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Saturated Saline Solution.

-

Procedure :

-

In a reaction vessel equipped with a mechanical stirrer, add thiophene and toluene.

-

Add sodium hydride in batches, then heat the mixture to 40-50 °C for 4-6 hours.

-

Introduce ethylene oxide and maintain the temperature for 10-14 hours.

-

After the reaction, cool the mixture and adjust the pH to 1-2 with dilute hydrochloric acid.

-

Separate the organic layer and neutralize it to pH 7-8 with a saturated sodium bicarbonate solution.

-

Wash the organic layer with a saturated saline solution.

-

Concentrate the organic layer under reduced pressure to obtain this compound.[13]

-

Purification by Vacuum Distillation

This method is effective for purifying this compound from non-volatile impurities.[14]

-

Apparatus : Round-bottom flask, distillation head (e.g., short-path or Vigreux column), condenser, receiving flask, thermometer, heating mantle, and vacuum pump with a cold trap.

-

Procedure :

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude this compound in the round-bottom flask with boiling chips or a magnetic stir bar.

-

Carefully apply vacuum to the system.

-

Once the desired pressure is reached, begin gentle heating.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 108-111 °C at 2 kPa).[14]

-

After collection, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.[14]

-

Biological Activities of this compound Derivatives

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives exhibit a wide range of significant biological activities.

Anticancer Activity via VEGFR-2/AKT Inhibition

Derivatives of thiophene have been extensively studied as anticancer agents. One of the key mechanisms of action is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[10][15] This dual inhibition disrupts critical pathways involved in tumor angiogenesis, cell proliferation, and survival.[10]

Table 3: In Vitro Anticancer Activity of Selected Thiophene Derivatives

| Derivative | Target | IC₅₀ (µM) | Reference(s) |

| Compound 3b | VEGFR-2 | 0.126 | [10] |

| AKT-1 | 6.96 | [10] | |

| Compound 4c | VEGFR-2 | 0.075 | [10] |

| AKT-1 | 4.60 | [10] |

Caption: Thiophene derivatives inhibit the VEGFR-2/AKT signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[16]

-

Materials : Human cancer cell lines (e.g., MCF-7, HepG2), complete cell culture medium, 2-acetylthiophene derivatives (dissolved in DMSO), MTT solution (5 mg/mL), and DMSO.

-

Procedure :

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the thiophene derivatives and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.[16]

-

Antioxidant and Anti-inflammatory Effects via Nrf2 Pathway Activation

Certain thiophene derivatives act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8] Nrf2 activation leads to the transcription of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress and inflammation.[11][17]

Caption: Thiophene derivatives activate the Nrf2 antioxidant pathway.

Applications in Drug Synthesis

This compound is a key starting material for several commercially important drugs.

-

Clopidogrel : An antiplatelet medication used to inhibit blood clots in coronary artery disease.[1][5][18]

-

Ticlopidine : An earlier generation antiplatelet drug.[4]

-

Sulfentanyl : A potent synthetic opioid analgesic.[14]

-

Fluorescent Markers : It is also used in the preparation of oligothiophene isothiocyanates, which serve as fluorescent markers for biopolymers.[4][14]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[11] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[8][11]

Conclusion

This compound is a compound of significant interest due to its central role as an intermediate in the synthesis of numerous pharmaceuticals. While it may not possess potent intrinsic biological activity, its utility as a versatile building block is undeniable. The diverse pharmacological activities of its derivatives, ranging from anticancer to anti-inflammatory effects, underscore the importance of this compound in modern drug discovery. This guide provides a foundational resource for researchers and professionals, summarizing the essential technical data and experimental protocols related to this key chemical entity.

References

- 1. This compound | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 5402-55-1 [sigmaaldrich.com]

- 3. 2-噻吩乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CN102964334B - Process for synthesizing this compound and derivatives thereof - Google Patents [patents.google.com]

- 8. sooperarticles.com [sooperarticles.com]

- 9. lobachemie.com [lobachemie.com]

- 10. CN103483310B - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. CN103483310A - Synthesis method of this compound - Google Patents [patents.google.com]

- 16. Mallak 2TE| 2-Thiophene Ethanol, C6H8OS, 5402-55-1, Thiophene 2 Ethanol, Active pharmaceutical Intermediate, API [mallakchemicals.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-(2-Hydroxyethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(2-hydroxyethyl)thiophene, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The information is presented to support research and development activities, offering readily accessible data and generalized experimental protocols.

Core Physical and Chemical Properties

2-(2-Hydroxyethyl)thiophene, also known as 2-(2-thienyl)ethanol, is a heterocyclic organic compound with the molecular formula C₆H₈OS.[4][5] It typically appears as a colorless to pale yellow liquid.[1][2][4]

Quantitative Data Summary

The following table summarizes the key physical properties of 2-(2-hydroxyethyl)thiophene compiled from various sources.

| Property | Value | Conditions |

| Molecular Weight | 128.19 g/mol | - |

| Density | 1.153 g/mL | at 25 °C |

| Boiling Point | 108-109 °C | at 13 mmHg |

| Refractive Index | 1.551 | at 20 °C |

| Flash Point | 101 - 105 °C | - |

| Solubility | Slightly soluble in water; soluble in chloroform and ethyl acetate.[1][6] | - |

| Appearance | Colorless to yellow to brown liquid.[4] | - |

| Stability | Stable under recommended storage conditions.[1] | - |

Note: The melting point for 2-(2-hydroxyethyl)thiophene is not well-documented in the literature, as it exists as a liquid at standard room temperature.

Experimental Protocols for Property Determination

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is a crucial physical constant that can be determined with high accuracy through simple distillation.[7]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head

-

Thermometer

-

Condenser

-

Receiving flask

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 10-15 mL) of 2-(2-hydroxyethyl)thiophene into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a consistent ring of condensate appears on the thermometer bulb. This stable temperature is the boiling point.

-

The distillation should be conducted at a steady rate, with one to two drops of distillate collected per second in the receiving flask.

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property.

Objective: To accurately measure the mass and volume of a sample of 2-(2-hydroxyethyl)thiophene to calculate its density.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it to determine the mass of the water.

-

Empty and dry the pycnometer, then fill it with 2-(2-hydroxyethyl)thiophene.

-

Repeat the thermal equilibration and weighing process.

-

Calculate the density using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and the known density of water at that temperature.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

Objective: To measure the refractive index of a liquid sample using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of 2-(2-hydroxyethyl)thiophene onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent.

Objective: To determine the solubility of 2-(2-hydroxyethyl)thiophene in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Place a small, measured amount of solvent (e.g., 1 mL of water, chloroform, ethyl acetate) into separate test tubes.

-

Add a small, measured amount of 2-(2-hydroxyethyl)thiophene (e.g., 0.1 mL) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Observe whether the solute completely dissolves to form a homogeneous solution.

-

Record the substance as soluble, slightly soluble, or insoluble based on the visual observation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid organic compound.

Caption: General workflow for determining the physical properties of a liquid organic compound.

Applications in Drug Development

2-(2-Hydroxyethyl)thiophene serves as a crucial building block in the synthesis of several important pharmaceutical compounds.[1][3] Its primary application is as an intermediate in the production of the antithrombotic agent Clopidogrel and the analgesic Sulfentanyl.[1][3] A thorough understanding of its physical properties is essential for process optimization, quality control, and ensuring the safety and efficacy of the final drug products.

References

- 1. Mallak 2TE| 2-Thiophene Ethanol, C6H8OS, 5402-55-1, Thiophene 2 Ethanol, Active pharmaceutical Intermediate, API [mallakchemicals.com]

- 2. Thiophene-2-Ethanol or Hydroxyethyl Thiophene Manufacturers, with SDS [mubychem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Thiopheneethanol, 98% 5402-55-1 India [ottokemi.com]

- 5. This compound | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. manavchem.com [manavchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

2-Thiopheneethanol: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data sheet (SDS) information for 2-Thiopheneethanol (CAS No. 5402-55-1), a key intermediate in the synthesis of various pharmaceuticals, including the antithrombotic agent clopidogrel. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals, offering a consolidated overview of its chemical and physical properties, safety hazards, handling procedures, and regulatory information.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key quantitative physical and chemical properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H8OS | [1][2] |

| Molecular Weight | 128.19 g/mol | [1][3] |

| Density | 1.153 g/mL at 25 °C | [1][2] |

| Boiling Point | 108-109 °C at 13 mmHg | [1][2] |

| Flash Point | 101 °C - 105 °C (closed cup) | [4][5][6][7] |

| Refractive Index | n20/D 1.551 | [1][6] |

| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [1][4][8] |

| Vapor Pressure | 0.0564 mmHg at 25°C | [2] |

Hazard Identification and GHS Classification

The hazard classification of this compound presents some inconsistencies across different data sources. According to aggregated GHS information from 17 reports provided by companies to the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria for 76.5% of the reports.[9] However, some notifications do include hazard statements.

The following diagram illustrates the potential GHS classifications that have been associated with this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. echa.europa.eu [echa.europa.eu]

- 5. echa.europa.eu [echa.europa.eu]

- 6. lobachemie.com [lobachemie.com]

- 7. Thiophene-2-Ethanol or Hydroxyethyl Thiophene Manufacturers, with SDS [mubychem.com]

- 8. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 9. This compound | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Thiopheneethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Thiopheneethanol (CAS No: 5402-55-1), a key intermediate in the synthesis of pharmaceuticals such as the antithrombotic agent Clopidogrel. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for compound verification and methodological replication.

Core Spectroscopic Data

The structural identity and purity of this compound are confirmed through the complementary techniques of NMR, IR, and MS. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound. Spectra were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.20 | m | 1H | - | H-5 (Thiophene) |

| 6.99 | m | 1H | - | H-3 (Thiophene) |

| 6.90 | m | 1H | - | H-4 (Thiophene) |

| 3.85 | t | 2H | 6.2 | -CH₂OH |

| 3.02 | t | 2H | 6.2 | -CH₂CH₂OH |

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | C-2 (Thiophene) |

| 127.0 | C-5 (Thiophene) |

| 125.8 | C-3 (Thiophene) |

| 124.0 | C-4 (Thiophene) |

| 63.4 | -CH₂OH |

| 33.3 | -CH₂CH₂OH |

Data sourced from a 100 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within the molecule by their characteristic vibrational frequencies. The spectrum of this compound was obtained from a neat sample.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | O-H stretch (Alcohol) |

| 3100-3000 | Medium | =C-H stretch (Aromatic) |

| 2960-2850 | Medium | -C-H stretch (Aliphatic) |

| 1500-1400 | Medium | C=C stretch (in-ring, Aromatic) |

| 1250-1000 | Strong | C-O stretch (Alcohol) |

| ~700 | Strong | C-S stretch (Thiophene ring) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the mass-to-charge ratio of the molecular ion and its fragmentation patterns, thereby confirming the molecular weight of this compound.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 128 | 30 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - CH₂OH]⁺ |

| 110 | 5 | [M - H₂O]⁺ |

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Standardized protocols are essential for acquiring high-quality and reproducible spectroscopic data. The methodologies provided below are representative of standard analytical practices.

Protocol 1: NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer : The solution is transferred into a 5 mm NMR tube.

-

Instrumentation : The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument).

-

Acquisition : Data is acquired at room temperature. For ¹H NMR, 16-32 scans are typically collected, while ¹³C NMR may require several hundred to a few thousand scans for adequate signal-to-noise.

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation : For analysis as a neat liquid, a single drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation : The spectrum is recorded using an FTIR spectrometer.

-

Acquisition : Data is collected over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.

-

Processing : A background spectrum of the clean ATR crystal is subtracted from the sample spectrum to correct for atmospheric H₂O and CO₂ absorptions.

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.

-

GC Separation : The sample is injected into the GC, where it is vaporized and travels through a capillary column (e.g., a 30m DB-5ms), separating it from impurities.

-

Ionization : As the compound elutes from the GC column, it enters the EI source of the MS, where it is bombarded with 70 eV electrons. This results in the formation of the positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of 2-Thiopheneethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneethanol is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification processes, and formulating stable products. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow. While quantitative solubility data is not extensively available in published literature, this guide equips researchers with the necessary tools and methodologies to determine these crucial parameters in their own laboratories.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₈OS | [1] |

| Molecular Weight | 128.19 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 108-109 °C at 13 mmHg | [2] |

| Density | 1.153 g/mL at 25 °C | [2] |

Solubility of this compound in Organic Solvents

Currently, there is a lack of specific quantitative data for the solubility of this compound in a broad range of organic solvents in publicly accessible scientific literature. The available information is primarily qualitative.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The determination of these values requires experimental investigation.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound. This information provides a general understanding of its compatibility with different solvent classes.

| Solvent Class | Solvent | Solubility Description | Reference |

| Water | Water | Slightly soluble | [2] |

| Halogenated | Chloroform | Slightly soluble | [3] |

| Esters | Ethyl Acetate | Slightly soluble | [3] |

| Alcohols | Alcohols (general) | Soluble | [2] |

| Ethers | Ether (general) | Soluble | [2] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The recommended approach is the isothermal shake-flask method, which is a reliable technique for establishing equilibrium solubility. The concentration of the saturated solution can be accurately determined using High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solute is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C). The temperature should be monitored and controlled throughout the experiment.

-

Agitation: Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The necessary equilibration time may vary depending on the solvent and should be determined by taking samples at different time points until the concentration of this compound in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the calibration range of the analytical method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in the prepared saturated solutions.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the analysis of moderately polar compounds like this compound.[4]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[4] The mobile phase should be filtered and degassed prior to use.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at 235 nm.[4]

-

Injection Volume: 10 µL.[4]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Sample Analysis: Inject the diluted, filtered samples of the saturated solutions into the HPLC system and record the peak areas.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Solubility Calculation: Calculate the solubility of this compound in the organic solvent at the experimental temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualized Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

Conclusion

References

Reactivity of the Thiophene Ring in 2-Thiopheneethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneethanol is a pivotal heterocyclic building block, renowned for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] The reactivity of its thiophene ring is of paramount importance for the functionalization and elaboration of this molecule into more complex drug scaffolds. This technical guide provides a comprehensive overview of the reactivity of the thiophene ring in this compound, focusing on electrophilic aromatic substitution, metallation, and its application in the synthesis of bioactive molecules.

Core Principles of Thiophene Reactivity

The thiophene ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack.[3] The sulfur atom, through the delocalization of its lone pair of electrons, stabilizes the intermediate carbocation (σ-complex) formed during electrophilic substitution. This stabilizing effect makes thiophene significantly more reactive than benzene towards electrophiles. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position. When the C2 position is occupied, as in this compound, electrophilic attack is directed primarily to the C5 position, and to a lesser extent, the C3 position. The 2-hydroxyethyl substituent is generally considered to be weakly activating and ortho-, para-directing in benzene chemistry, which in the context of the thiophene ring, further favors substitution at the C5 position.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the most common and well-studied class of reactions for functionalizing the thiophene ring in this compound.

Halogenation

Halogenation of this compound introduces a halogen atom onto the thiophene ring, a versatile handle for further synthetic transformations such as cross-coupling reactions.

Table 1: Halogenation of this compound

| Halogenating Agent | Catalyst/Conditions | Major Product | Yield (%) | Reference |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 5-Bromo-2-thiopheneethanol | Not specified | [4] |

| Chlorine (Cl₂) | Not specified | 5-Chloro-2-thiopheneethanol | Not specified | [4] |

| Iodine (I₂) | Oxidizing agent (e.g., H₂O₂) | 5-Iodo-2-thiopheneethanol | Not specified | [4] |

Experimental Protocol: Bromination of this compound

-

Materials: this compound, Bromine, Iron(III) bromide (catalytic amount), appropriate solvent (e.g., dichloromethane or acetic acid).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or distillation.

-

Nitration

Nitration of the thiophene ring introduces a nitro group, which can be a precursor for an amino group or act as an electron-withdrawing group to influence further reactions. The nitration of thiophene itself is known to produce a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product.[5][6] For this compound, substitution is expected to occur predominantly at the 5-position.

Experimental Protocol: Nitration of Thiophene (General Procedure adaptable for this compound)

-

Materials: Thiophene (or this compound), Fuming Nitric Acid, Acetic Anhydride, Glacial Acetic Acid.

-

Procedure: [7]

-

Prepare a solution of the thiophene derivative in a mixture of acetic anhydride and glacial acetic acid.

-

Prepare a nitrating mixture by dissolving fuming nitric acid in glacial acetic acid.

-

Cool both solutions to 10 °C.

-

Slowly add the thiophene solution to the nitrating mixture with vigorous stirring, maintaining the temperature below room temperature.

-

After the addition, allow the reaction to stand at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the product by filtration, wash with cold water, and dry.

-

Purify by recrystallization or chromatography.

-

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including thiophene.[8][9][10][11] This reaction introduces a formyl group (-CHO) onto the ring, which is a valuable functional group for further synthetic modifications. For this compound, formylation is expected to occur at the 5-position.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene (General Procedure)

-

Materials: Thiophene (or this compound), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a three-necked flask, cool DMF and add POCl₃ dropwise with stirring to form the Vilsmeier reagent.

-

Slowly add the thiophene derivative to the Vilsmeier reagent, maintaining a low temperature.

-

After the addition, the reaction mixture is typically heated to drive the reaction to completion.

-

The reaction is then quenched by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium carbonate).

-

The product is then extracted with an organic solvent and purified.

-

Metallation of the Thiophene Ring

The hydrogen atoms on the thiophene ring can be abstracted by strong bases, such as organolithium reagents, in a process called metallation or lithiation. This generates a highly nucleophilic thienyllithium species that can react with a wide range of electrophiles. For 2-substituted thiophenes, metallation typically occurs at the 5-position. The hydroxyl group of this compound would likely be deprotonated first by the strong base, requiring at least two equivalents of the organolithium reagent for both deprotonation of the alcohol and lithiation of the ring.

Experimental Protocol: General Procedure for Lithiation and Quenching

-

Materials: this compound, n-Butyllithium (n-BuLi) in hexanes, dry aprotic solvent (e.g., THF or diethyl ether), electrophile (e.g., CO₂, DMF, alkyl halide).

-

Procedure:

-

Dissolve this compound in the dry solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature (e.g., -78 °C).

-

Slowly add at least two equivalents of n-BuLi solution. The first equivalent deprotonates the hydroxyl group, and the second deprotonates the C5 position of the thiophene ring.

-

Stir the reaction mixture at low temperature for a period to ensure complete lithiation.

-

Add the desired electrophile to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify.

-

Application in Drug Synthesis: The Clopidogrel Synthesis Pathway

This compound is a critical starting material for the synthesis of the antiplatelet drug Clopidogrel.[1][2][12][13] The synthesis involves the functionalization of the ethanol side chain, followed by a cyclization reaction that forms the thieno[3,2-c]pyridine core of the drug.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. New Process For Preparation Of Clopidogrel [quickcompany.in]

- 3. manavchem.com [manavchem.com]

- 4. hopemaxchem.com [hopemaxchem.com]

- 5. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. CN111440139A - Preparation method of clopidogrel sulfonate impurity - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Thiopheneethanol

For Immediate Release

A comprehensive technical guide detailing the historical development and synthesis of 2-Thiopheneethanol, a crucial intermediate in the pharmaceutical industry, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic methodologies, complete with experimental protocols, quantitative data comparisons, and detailed pathway diagrams.

This compound (C₆H₈OS) is a vital building block in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent clopidogrel. Its discovery and the evolution of its synthesis are intrinsically linked to the broader history of thiophene chemistry, which began with Viktor Meyer's serendipitous discovery of thiophene in 1882. This guide traces the journey from the initial exploration of thiophene's reactivity to the development of sophisticated and industrially scalable methods for producing this compound.

A Historical Overview: From Thiophene's Discovery to Modern Synthesis

The story of this compound's synthesis begins with the foundational work on thiophene itself. While the exact first synthesis of this compound is not widely documented, its preparation became feasible with the advent of organometallic chemistry and the understanding of thiophene's reactivity. Early methods for functionalizing the thiophene ring paved the way for the introduction of the ethanol side chain.

Over the decades, several key synthetic routes have emerged, each with its own advantages and disadvantages in terms of yield, cost, safety, and scalability. This guide focuses on the following principal methods:

-

The Grignard Reagent Method: A classic and versatile approach involving the reaction of a 2-thienylmagnesium halide with ethylene oxide.

-

The Butyllithium Method: Utilizing the high reactivity of butyllithium to directly metallate the thiophene ring, followed by reaction with ethylene oxide.

-

The Sodium-Based Methods: Employing either sodium metal or sodium hydride to activate the thiophene ring for subsequent reaction.

-

The Ester Reduction Method: A pathway involving the synthesis and subsequent reduction of a 2-thiopheneacetic acid ester.

-

The Heck Reaction Method: A more modern approach utilizing a palladium-catalyzed coupling reaction.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is a critical decision in process development, influenced by factors such as raw material cost, desired purity, and production scale. The following tables provide a summary of quantitative data for some of the most common industrial methods.

| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |

| Grignard Reagent | 2-Bromothiophene | Magnesium, Ethylene Oxide | 94.5%[1] | 40-60°C[1] | 11-12h[1] | Readily available starting materials. | Bromine volatility, potential for Wurtz coupling impurities.[2][3] |

| Sodium Hydride | Thiophene | Sodium Hydride, Ethylene Oxide | 93.1%[2][3] | 40-50°C[2][3] | 14-20h[2][3] | High yield, one-pot process.[2] | Use of hazardous sodium hydride. |

| Heck Reaction | 2-Bromothiophene, Acrylate | Palladium Acetate, Base | ~86% (intermediate), 93-96% (reduction)[4][5][6] | 135°C (Heck), 45-50°C (reduction)[4][5][6] | 9h (Heck), 5h (reduction)[4][5][6] | Avoids Grignard reagents, mild reduction conditions.[4][6] | Multi-step process, use of palladium catalyst. |

| Butyllithium | Thiophene | n-Butyllithium, Ethylene Oxide | ~79% | Harsh reaction conditions. | Expensive reagent, stringent anhydrous conditions required.[2] | ||

| Ester Reduction | 2-Thiopheneacetic acid methyl ester | Sodium Borohydride | Lower Yields | - | - | - | Long reaction pathway, costly starting material preparation.[2][3] |

Experimental Protocols and Methodologies

This guide provides detailed experimental protocols for the key synthesis methods, drawing from established literature and patents.

Grignard Reagent Method

This method typically involves the initial formation of 2-thienylmagnesium bromide from 2-bromothiophene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF). The subsequent reaction with ethylene oxide, followed by acidic workup, yields this compound.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 2-bromothiophene in anhydrous THF is added dropwise to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, the reaction mixture is cooled, and ethylene oxide is introduced.

-

The reaction is then quenched with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide intermediate.

-

The aqueous and organic layers are separated, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.[1]

Sodium Hydride Method

This one-pot synthesis has been developed for large-scale production and offers high yields.[2]

Experimental Protocol:

-

Thiophene and toluene are charged into a reaction vessel equipped with a mechanical stirrer.

-

Sodium hydride is added in portions, and the mixture is heated to 40-50°C for 4-6 hours.[2]

-

Ethylene oxide is then introduced into the reaction mixture, and the temperature is maintained for 10-14 hours.[2]

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted to 1-2 with dilute hydrochloric acid.[2]

-

The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with a saturated saline solution.[2]

-

The organic layer is concentrated under reduced pressure to yield this compound.[2]

Heck Reaction and Reduction Method

This modern approach involves a two-step process starting with a palladium-catalyzed Heck coupling reaction, followed by a selective reduction.[4][6]

Experimental Protocol:

Step 1: Heck Reaction

-

Under a nitrogen atmosphere, 2-bromothiophene, an acrylate derivative (e.g., formula 4 compound in the patent), sodium acetate, and a palladium acetate catalyst are dissolved in N-methylpyrrolidone.[4][5][6]

-

The mixture is heated to approximately 135°C for 9 hours.[4][5][6]

-

After cooling, the reaction is quenched with ice water and extracted with toluene.[4][5][6]

-

The combined organic layers are washed, dried, and concentrated to give the crude intermediate, which is then purified by recrystallization.[4][5][6]

Step 2: Reduction

-

The purified intermediate is dissolved in an organic solvent, and a palladium on carbon (Pd/C) catalyst is added.[4][5][6]

-

The mixture is hydrogenated under pressure (1.0-1.2 MPa) at 45-50°C for 5 hours.[4][5][6]

-

The catalyst is filtered off, and the filtrate is concentrated and purified by vacuum distillation to yield this compound.[4][5][6]

Visualizing the Synthesis: Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the core reaction pathways and experimental workflows.

References

- 1. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103483310B - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN103483310A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. Process for synthesizing this compound and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102964334A - Process for synthesizing this compound and derivatives thereof - Google Patents [patents.google.com]

- 6. CN102964334B - Process for synthesizing this compound and derivatives thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Thiopheneethanol via a Heck Reaction-Reduction Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-thiopheneethanol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis employs a two-step process commencing with a palladium-catalyzed Heck coupling reaction between 2-bromothiophene and a vinylating agent, followed by a reduction of the resulting intermediate. This method offers a cost-effective and scalable alternative to traditional Grignard or organolithium-based routes, with milder reaction conditions and reduced environmental impact.[1][2]

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and materials. Traditional methods for its preparation often involve the use of highly reactive and hazardous organometallic reagents such as Grignard or butyllithium reagents, which can be difficult to handle and may not be suitable for large-scale industrial production.[2][3] The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a more robust and environmentally benign approach.[4]

This application note details a two-step synthesis of this compound. The initial step involves a Heck reaction to form a vinylthiophene intermediate, which is subsequently reduced to the target alcohol. This pathway avoids the use of harsh Grignard reagents and provides good overall yields.[1][2]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

Step 1: Heck Coupling Reaction

2-Bromothiophene reacts with a vinylating agent (referred to as "compound of formula 4" in the source material, likely a vinyl acetate derivative) in the presence of a palladium catalyst to yield a vinylthiophene intermediate.

Step 2: Reduction

The vinylthiophene intermediate is then reduced to this compound using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Heck Reaction | Step 2: Reduction |

| Reactants | 2-Bromothiophene (33g) | Vinylthiophene Intermediate (50.5g) |

| "Compound of formula 4" (48g) | 10% Pd/C (2.5g) | |

| Sodium Acetate (18g) | Hydrogen Gas (1.0-1.2 MPa) | |

| Catalyst | Palladium Acetate (2.3g - 4.6g) | - |

| Solvent | N-Methylpyrrolidone (200ml) | Organic Solvent (e.g., Methanol) |

| Temperature | 135°C | 45-50°C |

| Reaction Time | 9 hours | 5 hours |

| Yield | ~86-89% (of intermediate) | ~93% (of this compound) |

Experimental Protocols

4.1. Step 1: Synthesis of the Vinylthiophene Intermediate via Heck Reaction

This protocol is based on the procedures outlined in the cited patents.[1][2]

Materials:

-

2-Bromothiophene (33g)

-

"Compound of formula 4" (a vinylating agent, 48g)

-

Sodium Acetate (18g)

-

Palladium Acetate (2.3g)

-

N-Methylpyrrolidone (NMP, 200ml)

-

Toluene (400ml for extraction)

-

Anhydrous Sodium Sulfate

-

Anhydrous Methanol (100ml for recrystallization)

-

Ice water

Procedure:

-

Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of the vinylating agent, 18g of sodium acetate, and 2.3g of palladium acetate in 200ml of N-methylpyrrolidone in a suitable reaction vessel.

-

Stir the mixture and heat to 135°C. Maintain this temperature for 9 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 200ml of ice water.

-

Extract the product with toluene (2 x 200ml).

-

Wash the combined organic phases with water (2 x 200ml).

-

Dry the organic layer over anhydrous sodium sulfate overnight.

-

Filter and concentrate the solution under reduced pressure to obtain a viscous solid.

-

Recrystallize the solid from 100ml of anhydrous methanol to obtain the vinylthiophene intermediate as a white solid (approx. 48.7g, ~86% yield).[2]

4.2. Step 2: Synthesis of this compound via Reduction

Materials:

-

Vinylthiophene Intermediate (50.5g)

-

10% Palladium on Carbon (Pd/C, 2.5g)

-

Organic Solvent (e.g., Methanol)

-

Hydrogen Gas (H₂)

Procedure:

-

In a suitable hydrogenation apparatus, dissolve 50.5g of the vinylthiophene intermediate in an organic solvent.

-

Add 2.5g of 10% Pd/C catalyst to the solution.

-

Purge the system with hydrogen gas to replace the air.

-

Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

-

Stir the mixture at 45-50°C for 5 hours.

-

After the reaction is complete, cool the mixture and carefully filter off the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 108-111°C/2kPa to obtain this compound (yield approx. 93%).[2][3]

Characterization of this compound

-

Chemical Formula: C₆H₈OS[5]

-

CAS Number: 5402-55-1[5]

-

Appearance: Colorless to pale yellow liquid

-

¹H NMR (CDCl₃): Chemical shift (ppm) values can be found in publicly available spectral data.[7]

-

¹³C NMR (CDCl₃): Spectral data is available for confirmation of structure.[8]

-

Mass Spectrometry (MS): The mass spectrum can be used to confirm the molecular weight.[9]

-

Infrared (IR) Spectroscopy: IR spectra are available for functional group analysis.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The described two-step protocol, involving a Heck reaction followed by reduction, provides an efficient and scalable method for the synthesis of this compound. This approach avoids the use of hazardous organometallic reagents and offers high yields, making it an attractive option for both academic research and industrial applications. The reaction conditions are well-defined, and the final product can be readily purified to a high degree.

References

- 1. Process for synthesizing this compound and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102964334A - Process for synthesizing this compound and derivatives thereof - Google Patents [patents.google.com]

- 3. CN102964334B - Process for synthesizing this compound and derivatives thereof - Google Patents [patents.google.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(5402-55-1) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of 2-Thiopheneethanol via Grignard Reaction: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 2-thiopheneethanol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is achieved through a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. The protocol outlines the reaction of 2-thienylmagnesium bromide with ethylene oxide, followed by an acidic workup.

Reaction Principle

The synthesis of this compound via the Grignard reaction proceeds in two primary stages. First, 2-bromothiophene is reacted with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent, 2-thienylmagnesium bromide.[1][2] This organometallic compound serves as a potent nucleophile.

In the second stage, the Grignard reagent attacks the electrophilic carbon of ethylene oxide, leading to the opening of the epoxide ring.[3][4] Subsequent hydrolysis of the resulting magnesium alkoxide in an acidic medium yields the final product, this compound.[5][6]

Experimental Data

The following table summarizes representative quantitative data for the synthesis of this compound using the Grignard reaction protocol. The data has been compiled from various sources to provide a comparative overview.

| Parameter | Value | Reference |

| Starting Material | 2-Bromothiophene | [5][7] |

| Reagents | Magnesium turnings, Ethylene oxide | [5][7] |

| Solvent | Tetrahydrofuran (THF) | [7] |

| Reaction Temperature (Grignard formation) | 40-50 °C | [7] |

| Reaction Temperature (Ethylene oxide addition) | 7-9 °C | [7] |

| Reaction Temperature (Post-addition) | 55-60 °C | [7] |

| Reaction Time (Grignard formation) | 3 hours | [7] |

| Reaction Time (Post-addition) | 7-8 hours | [7] |

| Yield | 94.5% | [7] |

| Purity (GC) | 99.2% | [7] |

Experimental Protocol

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Ethylene oxide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Place magnesium turnings in the flask.

-

Add a small amount of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromothiophene in anhydrous THF.

-

Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.[8]

-

Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at 40-50°C for 3 hours to ensure complete formation of the Grignard reagent.[7]

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution to 7-9°C using an ice-salt bath.[7]

-

Slowly bubble ethylene oxide gas into the stirred Grignard solution. Alternatively, a solution of ethylene oxide in cold, anhydrous THF can be added dropwise.

-

After the addition of ethylene oxide is complete, warm the reaction mixture to 55-60°C and stir for 7-8 hours.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic.[1][5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.[7]

-

Visualizations

Reaction Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]

- 4. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 5. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103483310B - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. CN103896909A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Application Note: One-Pot Synthesis of 2-Thiopheneethanol Using Sodium Hydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiopheneethanol is a valuable chemical intermediate used in the synthesis of pharmaceuticals and aroma compounds. Traditional multi-step methods for its synthesis often involve expensive reagents like butyllithium, complex procedures such as Grignard reactions, or low yields.[1][2] This application note details a robust and efficient one-pot synthesis of this compound from thiophene and ethylene oxide using sodium hydride as a base. This method offers significant advantages, including a short process route, inexpensive and readily available raw materials, high yields, and good product quality, making it highly suitable for large-scale production.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages within a single reaction vessel. First, sodium hydride (NaH), a strong base, deprotonates thiophene at the C2 position to form the nucleophilic 2-thienylsodium intermediate. Second, this intermediate attacks the electrophilic carbon of ethylene oxide in a nucleophilic ring-opening reaction. A final acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Data Presentation

The following table summarizes quantitative data from various experimental examples, demonstrating the method's reproducibility and high yield.[1][2]

| Parameter | Embodiment 1 | Embodiment 2 | Optimal Example |

| Reagents | |||

| Thiophene | 100 g | 100 g | 100 g |

| Toluene | 280 ml | 320 ml | 300 ml |

| Sodium Hydride (NaH) | 65 g (45% conc.) | 70 g (55% conc.) | 68.5 g (50% conc.) |

| Epoxyethane | 66 g | 70 g | 68 g |

| Reaction Conditions | |||

| Deprotonation Temp. | 40 °C | 50 °C | 40-50 °C |

| Deprotonation Time | 4 h | 6 h | 5 h |

| Alkylation Time | 10 h | 14 h | 12 h |

| Results | |||

| Yield | Not specified | Not specified | 93.1% |

| Purity (GC) | Not specified | Not specified | 98.4% |

Experimental Protocol

This protocol is based on the optimal conditions reported to achieve a high yield and purity.[1][2]

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[3][4][5] It must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[6]

-

Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, nitrile or neoprene gloves, and safety goggles with side shields or a face shield.[3][4][6]

-

Ethylene oxide is a toxic and flammable gas. Handle it in a well-ventilated fume hood.

-

The reaction generates hydrogen gas; ensure adequate ventilation and prohibit sources of ignition nearby.[3]

-